N-[4-(1,1-dioxo-1lambda6,2-thiazinan-2-yl)phenyl]-2-ethoxybenzamide
Description
N-[4-(1,1-Dioxo-1λ⁶,2-thiazinan-2-yl)phenyl]-2-ethoxybenzamide is a benzamide derivative featuring a 2-ethoxy substituent on the benzoyl moiety and a 4-substituted phenyl group bearing a 1,1-dioxo-thiazinan ring. This compound’s synthesis likely involves cyclization steps to form the thiazinan ring and subsequent coupling to the benzamide core. Characterization methods include IR, NMR, and mass spectrometry, with key spectral signatures such as sulfone S=O stretches (~1150–1300 cm⁻¹ in IR) and distinct proton environments for the ethoxy and thiazinan groups in NMR .
Properties
IUPAC Name |
N-[4-(1,1-dioxothiazinan-2-yl)phenyl]-2-ethoxybenzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H22N2O4S/c1-2-25-18-8-4-3-7-17(18)19(22)20-15-9-11-16(12-10-15)21-13-5-6-14-26(21,23)24/h3-4,7-12H,2,5-6,13-14H2,1H3,(H,20,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YBIUCWVDPHHEKH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=CC=C1C(=O)NC2=CC=C(C=C2)N3CCCCS3(=O)=O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H22N2O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
374.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[4-(1,1-dioxo-1lambda6,2-thiazinan-2-yl)phenyl]-2-ethoxybenzamide typically involves the following steps:
Formation of the Thiazinan Ring: The thiazinan ring is synthesized through a cyclization reaction involving a suitable precursor, such as a sulfonamide derivative.
Attachment of the Phenyl Group: The phenyl group is introduced via a nucleophilic substitution reaction, where the thiazinan ring reacts with a halogenated benzene derivative.
Formation of the Ethoxybenzamide Group: The final step involves the reaction of the intermediate compound with ethoxybenzoyl chloride under basic conditions to form the ethoxybenzamide group.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This could include the use of advanced catalysts, high-throughput screening of reaction conditions, and continuous flow reactors to scale up the synthesis process.
Chemical Reactions Analysis
Types of Reactions
N-[4-(1,1-dioxo-1lambda6,2-thiazinan-2-yl)phenyl]-2-ethoxybenzamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones, depending on the oxidizing agent used.
Reduction: Reduction reactions can convert the compound into its corresponding amine or alcohol derivatives.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the phenyl ring or the ethoxybenzamide group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Reagents like halogenated benzene derivatives, alkyl halides, and acyl chlorides are commonly employed.
Major Products Formed
The major products formed from these reactions include sulfoxides, sulfones, amines, alcohols, and various substituted derivatives of the original compound.
Scientific Research Applications
N-[4-(1,1-dioxo-1lambda6,2-thiazinan-2-yl)phenyl]-2-ethoxybenzamide has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial, antifungal, and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including cancer and infectious diseases.
Industry: The compound is used in the development of new materials, such as polymers and coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of N-[4-(1,1-dioxo-1lambda6,2-thiazinan-2-yl)phenyl]-2-ethoxybenzamide involves its interaction with specific molecular targets and pathways. The compound may inhibit certain enzymes or receptors, leading to the modulation of biological processes. For example, it may inhibit the activity of enzymes involved in cell proliferation, thereby exhibiting anticancer properties.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following analysis compares the target compound with structurally related benzamide derivatives, focusing on substituents, physicochemical properties, and functional groups.
Substituent Analysis and Functional Groups
- Target vs. Etobenzanid : The target’s thiazinan sulfone introduces polarity and rigidity, contrasting with etobenzanid’s lipophilic dichlorophenyl and flexible ethoxymethoxy groups. The sulfone group may enhance aqueous solubility compared to etobenzanid’s chlorine substituents .
- Target vs. Diflufenican: Diflufenican’s trifluoromethylphenoxy group is highly electronegative, favoring lipid solubility, while the target’s sulfone and ethoxy groups balance polarity and moderate lipophilicity .
- Target vs. The thiazinan sulfone offers a unique hydrogen-bond acceptor profile compared to 6zk’s iodo and methyl groups .
Physicochemical Properties
| Property | Target Compound | Etobenzanid | Diflufenican | Compound 6zk |
|---|---|---|---|---|
| Molecular Weight | ~360–380 g/mol | ~350 g/mol | ~400 g/mol | ~550 g/mol |
| logP (Predicted) | 2.5–3.5 | 3.8–4.2 | 4.5–5.0 | 4.0–4.5 |
| Key Solubility | Moderate (polar sulfone) | Low (chlorine/ether) | Very low (CF₃) | Low (iodo/pyridine) |
- The sulfone group in the target reduces logP compared to halogenated analogs, suggesting improved solubility in polar solvents .
Biological Activity
N-[4-(1,1-dioxo-1lambda6,2-thiazinan-2-yl)phenyl]-2-ethoxybenzamide is a synthetic compound that exhibits significant biological activity due to its unique structural features. This compound belongs to the class of sulfonamide derivatives, which are known for their diverse pharmacological effects. The following sections will explore the biological activity of this compound, including its mechanisms of action, potential therapeutic applications, and relevant case studies.
Structural Characteristics
The compound features a thiazinan ring, a sulfonamide group, and an ethoxybenzamide moiety. These structural elements contribute to its lipophilicity and metabolic stability, enhancing its bioactivity.
| Feature | Description |
|---|---|
| Thiazinan Ring | Provides unique chemical reactivity |
| Sulfonamide Group | Known for enzyme inhibition properties |
| Ethoxybenzamide Moiety | Enhances solubility and bioavailability |
The biological activity of this compound primarily involves the inhibition of specific enzymes or receptors. The sulfonamide group interacts with target proteins, disrupting various biological pathways. This mechanism is similar to other compounds in its class, which have demonstrated anti-inflammatory, antibacterial, and anticancer properties.
Key Mechanisms
- Enzyme Inhibition : The compound may inhibit carbonic anhydrase and other enzymes involved in critical metabolic processes.
- Receptor Interaction : It can bind to specific receptors, modulating signaling pathways that affect cellular functions.
Antimicrobial Properties
Research indicates that compounds with similar structures to this compound exhibit antimicrobial activity against various pathogens. In vitro studies have shown effectiveness against bacteria such as Staphylococcus aureus and Escherichia coli.
Anticancer Activity
The compound has been investigated for its potential anticancer effects. Preliminary studies suggest it may induce apoptosis in cancer cells through the activation of specific signaling pathways.
Anti-inflammatory Effects
The anti-inflammatory properties are attributed to the inhibition of pro-inflammatory cytokines and enzymes involved in inflammatory responses.
Study 1: Antimicrobial Efficacy
In a study published in 2023, researchers evaluated the antimicrobial activity of this compound against various bacterial strains. The results showed significant inhibition zones compared to control groups. This suggests potential for development as an antimicrobial agent in clinical settings.
Study 2: Anticancer Mechanism
A separate study focused on the anticancer properties of the compound demonstrated that it effectively reduced cell viability in human cancer cell lines. The mechanism was linked to the modulation of apoptosis-related proteins, indicating its potential as a therapeutic agent in oncology.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
